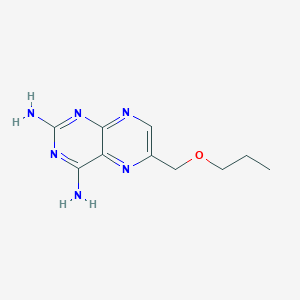
8-Phenylnaphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the eighth position and a carbonitrile group is attached to the first position of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 8-Phenylnaphthalene-1-carbonitrile can be achieved through several methods. One common synthetic route involves the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile.
Another method involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides. This three-step synthesis is convenient and high-yielding, making it suitable for industrial production .
Analyse Chemischer Reaktionen
8-Phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.
Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, where other substituents replace these groups.
Common reagents used in these reactions include palladium catalysts for cyanation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Phenylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Wirkmechanismus
The mechanism of action of 8-Phenylnaphthalene-1-carbonitrile involves its interaction with molecular targets through its phenyl and carbonitrile groups. These interactions can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
8-Phenylnaphthalene-1-carbonitrile can be compared with other similar compounds such as:
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
These compounds share the naphthalene core structure but differ in the substituents attached to the ring. The unique combination of a phenyl group and a carbonitrile group in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications .
Eigenschaften
IUPAC Name |
8-phenylnaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKFIVPOIMHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568032 |
Source


|
| Record name | 8-Phenylnaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071039-54-7 |
Source


|
| Record name | 8-Phenylnaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)
![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)



![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)


![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)





